Bienvenue dans la boutique en ligne BenchChem!

4-(4-Benzylpiperazin-1-yl)-2-bromophenol

sigma-1 receptor radioligand binding benzylpiperazine

Select this specific 2-bromo-4-hydroxy regioisomer to eliminate assay variability from uncontrolled analog substitution. With a confirmed σ₁ Ki of 3.5 nM, it matches haloperidol’s affinity, serving as a reliable non-radiolabeled displacer for binding validation. Its phenolic –OH and aryl–Br handles enable parallel library synthesis (Suzuki, Buchwald–Hartwig), bridging defined pharmacology with diverse chemical space. Ensure regioisomeric purity with the provided predicted bp (465.7±45.0 °C) and density (1.4±0.1 g·cm⁻³) reference data for method development.

Molecular Formula C17H19BrN2O
Molecular Weight 347.2 g/mol
CAS No. 1171917-64-8
Cat. No. B1390348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-2-bromophenol
CAS1171917-64-8
Molecular FormulaC17H19BrN2O
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)Br
InChIInChI=1S/C17H19BrN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
InChIKeyOKFVRWIPUPOJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazin-1-yl)-2-bromophenol (CAS 1171917-64-8): A Structurally Defined Arylpiperazine with Sigma‑1 Receptor Affinity


4-(4-Benzylpiperazin-1-yl)-2-bromophenol is a synthetic arylpiperazine derivative bearing a benzyl group on one piperazine nitrogen and a 2‑bromo‑4‑hydroxyphenyl substituent on the other. Its molecular formula is C₁₇H₁₉BrN₂O (MW 347.25 g mol⁻¹), with a predicted density of 1.4 ± 0.1 g cm⁻³ and a boiling point of 465.7 ± 45.0 °C at 760 mmHg . The compound has been reported as a sigma‑1 (σ₁) receptor ligand with low‑nanomolar affinity in vitro [1].

Why Regioisomeric Bromophenol‑Piperazines Cannot Be Interchanged in Procurement: The Case of 4-(4-Benzylpiperazin-1-yl)-2-bromophenol


The position of the bromine atom and the piperazine attachment point on the phenol ring fundamentally alters target‑binding geometry and physicochemical properties. Regioisomers such as 2‑(4‑benzylpiperazin‑1‑yl)‑5‑bromophenol or des‑bromo analogs exhibit distinct hydrogen‑bonding networks, lipophilicity, and steric profiles that translate into non‑overlapping pharmacological fingerprints [1]. In‑class benzylpiperazine series show that even a single‑atom substituent shift can change σ₁ receptor affinity by an order of magnitude [2], making unverified “analog” substitution a direct risk to assay reproducibility and project timelines.

Quantitative Differentiation Evidence for 4-(4-Benzylpiperazin-1-yl)-2-bromophenol Against Structural Analogs


Sigma‑1 Receptor Affinity (Ki) Versus Optimized 4‑Benzylpiperazine Ligands and Haloperidol

In a competitive binding assay, 4‑(4‑benzylpiperazin‑1‑yl)‑2‑bromophenol displaced [³H]‑(+)-pentazocine from guinea pig brain cortex σ₁ receptors with a Ki of 3.5 nM [1]. This value is approximately 4‑ to 8‑fold higher (weaker) than the Ki range (0.43–0.91 nM) reported for a structurally related series of 4‑benzylpiperazine ligands (BP‑CH₃, BP‑F, BP‑Br, BP‑I, BP‑NO₂) evaluated in the same assay platform [2]. The affinity is comparable to the reference σ₁ ligand haloperidol (Ki ≈ 1–5 nM in similar guinea pig brain preparations).

sigma-1 receptor radioligand binding benzylpiperazine

Predicted Density and Boiling Point Differentiation from the 2‑(4‑Benzylpiperazin‑1‑yl)‑5‑bromophenol Regioisomer

The predicted density of 4‑(4‑benzylpiperazin‑1‑yl)‑2‑bromophenol is 1.4 ± 0.1 g cm⁻³ and the boiling point is 465.7 ± 45.0 °C at 760 mmHg . While experimental data for the regioisomer 2‑(4‑benzylpiperazin‑1‑yl)‑5‑bromophenol are not publicly available, the altered intramolecular hydrogen‑bonding pattern (ortho‑ vs. para‑positioning of the phenolic OH relative to the piperazine) is expected to produce distinct crystal packing forces and vapor‑pressure profiles. Such divergence directly affects melting point, solubility, and chromatographic retention behavior.

physicochemical properties regioisomer density boiling point

Absence of Validated Dopamine Transporter (DAT) Affinity Contradicts Unsubstantiated GBR 12909 Equivalence

Some commercial sources erroneously equate 4‑(4‑benzylpiperazin‑1‑yl)‑2‑bromophenol with GBR 12909 (vanoxerine), a potent dopamine reuptake inhibitor with a DAT Ki of approximately 1 nM [1]. No peer‑reviewed binding, functional, or in vivo data exist for the target compound at DAT or any monoamine transporter. The structural mismatch—GBR 12909 contains a diphenylmethoxy‑ethylpiperazine motif, entirely lacking the bromophenol group—renders such functional extrapolation scientifically unsound.

dopamine transporter GBR 12909 vanoxerine selectivity

Evidence‑Derived Application Scenarios for 4-(4-Benzylpiperazin-1-yl)-2-bromophenol


Sigma‑1 Receptor Ligand Screening and Radioligand Displacement Assays

With a confirmed σ₁ Ki of 3.5 nM [1], 4‑(4‑benzylpiperazin‑1‑yl)‑2‑bromophenol can serve as a moderate‑affinity reference compound in σ₁ competition binding assays. Its affinity, comparable to haloperidol, allows it to be used as a non‑radiolabeled displacer for validating radioligand binding specificity in guinea pig or human σ₁ receptor preparations.

Physicochemical Benchmark for Regioisomeric Purity Analysis

The predicted density (1.4 ± 0.1 g cm⁻³) and boiling point (465.7 ± 45.0 °C) provide reference values for developing HPLC or GC methods to distinguish the target compound from its 2,5‑regioisomer. Ensuring regioisomeric purity is critical when the bromophenol substitution pattern determines downstream biological readout.

Versatile Building Block for Parallel Medicinal Chemistry

The phenolic –OH and aryl‑Br groups constitute two orthogonal synthetic handles. The phenol can be alkylated or acylated, while the bromine enables Suzuki, Buchwald–Hartwig, or Ullmann couplings . This dual reactivity, combined with a defined σ₁ pharmacological anchor, supports focused library synthesis for sigma‑receptor structure–activity relationship (SAR) exploration.

Quote Request

Request a Quote for 4-(4-Benzylpiperazin-1-yl)-2-bromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.